Technical Guide: Physicochemical Properties & Utilization of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Technical Guide: Physicochemical Properties & Utilization of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
This technical guide provides an in-depth physicochemical and operational analysis of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide , a specialized heterocyclic building block. This document is structured to serve researchers requiring rigorous characterization protocols and mechanistic insight into the compound's reactivity.
Executive Summary & Chemical Identity[1][2]
4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a bifunctional pyridine scaffold characterized by a nucleophilic hydrazine moiety at the C4 position and an electron-withdrawing
Identity Matrix
| Parameter | Detail |
| IUPAC Name | 4-hydrazinyl- |
| Common Name | 4-Hydrazino-3-(dimethylsulfamoyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 216.26 g/mol |
| Core Scaffold | Pyridine-3-sulfonamide |
| Key Functionality |
Physicochemical Profiling
Understanding the physicochemical behavior of this molecule is prerequisite to successful synthesis and assay development. The following data synthesizes experimental trends from analogous pyridine sulfonamides.
Solubility & Lipophilicity
The
-
LogP (Predicted): ~ -0.2 to 0.5. The methyl groups add lipophilicity, but the hydrazine and pyridine nitrogen maintain distinct polarity.
-
Solubility Profile:
-
High: DMSO, DMF, Dimethylacetamide (DMAc).
-
Moderate: Methanol, Ethanol (often requires heating).
-
Low/Sparingly: Water (neutral pH), Diethyl ether, Hexanes.
-
pH-Dependent: Highly soluble in aqueous acid (e.g., 1M HCl) due to protonation of the pyridine and hydrazine nitrogens.
-
Acid-Base Chemistry (pKa)
This molecule possesses multiple ionization centers. Understanding the pKa values is critical for extraction and HPLC method development.
| Ionization Center | Est. pKa | Structural Logic |
| Pyridine Nitrogen ( | ~4.5 - 5.5 | Reduced basicity compared to pyridine (pKa 5.2) due to the electron-withdrawing sulfonamide at C3. |
| Hydrazine Terminal ( | ~7.5 - 8.5 | The terminal nitrogen is the most basic site, though slightly attenuated by the electron-deficient pyridine ring. |
| Sulfonamide Nitrogen | N/A | Blocked. The |
Stability Profile
-
Oxidation Sensitivity: The hydrazine moiety is susceptible to oxidation by air, forming azo or azine impurities over time. Storage under Argon/Nitrogen at -20°C is mandatory.
-
Hydrolysis: The sulfonamide bond is robust under standard acidic/basic conditions. The hydrazine group is stable to hydrolysis but can be displaced by strong nucleophiles (e.g., hydroxide) under extreme forcing conditions (reverse
).
Synthesis & Reaction Logic
The synthesis relies on Nucleophilic Aromatic Substitution (
Synthesis Workflow (DOT Diagram)
Critical Process Parameters
-
Stoichiometry: Use excess hydrazine (3–5 equivalents) to prevent the formation of the bis-product (where one hydrazine molecule bridges two pyridine rings).
-
Temperature: Reflux is usually required to overcome the activation energy, but avoid temperatures >120°C to prevent hydrazine decomposition.
-
Purification: The product often precipitates upon cooling or adding water. Recrystallization from Ethanol/Water is the preferred purification method to remove hydrazine salts.
Characterization Protocols (Self-Validating)
As a Senior Scientist, you must validate the identity and purity of the material. Do not rely solely on vendor COAs.
Protocol: Potentiometric pKa Determination
This protocol differentiates the pyridine nitrogen from the hydrazine nitrogens.
Reagents: 0.01 M HCl, 0.01 M NaOH, KCl (ionic strength adjuster), Degassed Water. Instrument: Automatic Titrator (e.g., Mettler Toledo or Sirius T3).
-
Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water containing 0.15 M KCl. If insoluble, add <5% DMSO (note: this shifts pKa slightly).
-
Acidification: Add 0.01 M HCl to lower pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.01 M NaOH in 0.05 pH increments up to pH 11.0.
-
Analysis: Plot the first derivative (
).-
Expectation: Two inflection points.[1]
-
Point 1 (~pH 4-5): Deprotonation of Pyridine
. -
Point 2 (~pH 7-8): Deprotonation of Hydrazine
.
-
-
Validation: The absence of a third pKa > 9.5 confirms the integrity of the
-dimethyl sulfonamide (no acidic proton).
Protocol: HPLC Purity & LogP Estimation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase:
- A: Water + 0.1% Formic Acid (buffer pH is critical for peak shape).
- B: Acetonitrile.[2][3] Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (aromatic) and 280 nm.
-
Self-Validation Check: Inject a sample of the starting material (4-chloro derivative). The hydrazine product is more polar and should elute earlier (lower retention time) than the chloro-precursor due to the H-bonding capability of the
group.
Reactivity & Applications
The primary utility of this compound lies in its ability to cyclize. The hydrazine group acts as a dinucleophile.
Cyclization to Pyrazolo[4,3-c]pyridines
Reacting the hydrazine group with electrophiles (orthoesters, aldehydes, or cyanogen bromide) closes the ring onto the pyridine C3 position (if the sulfonamide were displaceable) or forms fused systems if adjacent groups allowed. However, with the sulfonamide at C3, the most common reaction is the formation of hydrazones or cyclization with adjacent electrophiles if the sulfonamide is modified or if the target is a different isomer.
Note on Regiochemistry: In this specific scaffold, the sulfonamide is stable. The hydrazine reacts typically to form:
-
Hydrazones: Reaction with aldehydes/ketones.
-
Pyrazoles: If reacted with 1,3-dicarbonyls.
Reactivity Logic Diagram
Safety & Handling
-
Hydrazine Toxicity: While the hydrazine is bound, metabolic cleavage can release hydrazine species. Treat as a potential carcinogen and mutagen.
-
Skin Absorption: Pyridine derivatives often penetrate skin. Wear double nitrile gloves.
-
Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizing agents (bleach, nitric acid) as this may generate nitrogen gas or explosive azides.
References
-
Thunus, L., Lapiere, C. L., & Ghys, A. (1979). Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides. Annales Pharmaceutiques Françaises, 37(9-10), 451–460.[4]
-
Supuran, C. T., et al. (2023).[5] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors.[2] International Journal of Molecular Sciences.
-
PubChem Database. (n.d.). Compound Summary for 4-hydrazinylpyridine-3-sulfonamide (Analogous Scaffold).
-
Google Patents. (1974). Synthesis of 4-sulfonamidophenyl hydrazines (Methodology Reference). US Patent 3,839,325.[5]
Sources
- 1. N,N-dimethylpyridine-3-sulfonamide 97% | CAS: 4810-41-7 | AChemBlock [achemblock.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
